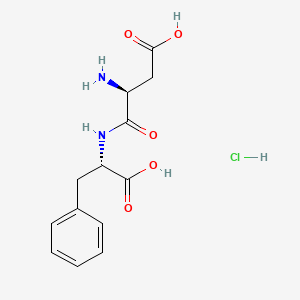

L-Aspartyl-L-phenylalanine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Aspartyl-L-phenylalanine Hydrochloride is a synthetic dipeptide composed of L-aspartic acid and L-phenylalanineAspartame hydrochloride is approximately 200 times sweeter than sucrose, making it a popular choice for reducing caloric intake without sacrificing sweetness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartyl-L-phenylalanine Hydrochloride typically involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid. The hydrochloric acid is subsequently removed to form aspartame .

Industrial Production Methods

Industrial production of this compound involves both chemical and enzymatic methods. The chemical synthesis requires the protection of the amino group in L-aspartic acid, typically using carbobenzoxy or formyl groups. The protected L-aspartic acid is converted to its anhydride, which is then condensed with L-phenylalanine methylester. The protective group is removed to form aspartame. Enzymatic synthesis involves the use of thermolysin and requires similar protection and deprotection steps .

Analyse Chemischer Reaktionen

Types of Reactions

L-Aspartyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid and methanol are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

L-Aspartyl-L-phenylalanine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its effects on metabolic pathways and enzyme interactions.

Medicine: Studied for its potential therapeutic applications and safety profile.

Industry: Widely used as a low-calorie sweetener in food and beverage products.

Wirkmechanismus

Upon ingestion, L-Aspartyl-L-phenylalanine Hydrochloride is broken down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal metabolic processes. The compound does not accumulate in the body, and its components are metabolized in the same way as when derived from common foods .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Aspartyl-L-phenylalanine Methyl Ester:

L-Phenylalanine: An essential amino acid that is a component of aspartame.

L-Aspartic Acid: A non-essential amino acid that is also a component of aspartame.

Uniqueness

L-Aspartyl-L-phenylalanine Hydrochloride is unique due to its high sweetness potency and low caloric content. It is widely used as a sugar substitute in various food and beverage products, providing a sweet taste without the added calories of sugar .

Eigenschaften

Molekularformel |

C13H17ClN2O5 |

|---|---|

Molekulargewicht |

316.74 g/mol |

IUPAC-Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride |

InChI |

InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1 |

InChI-Schlüssel |

ZBKLSNNWMKEUKS-IYPAPVHQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)

![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)

![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)

![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)